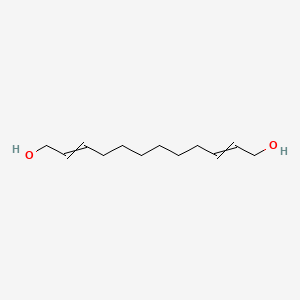
Dodeca-2,10-diene-1,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-2,10-diene-1,12-diol is an organic compound characterized by the presence of two double bonds and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodeca-2,10-diene-1,12-diol can be synthesized through a ring-opening cross metathesis (ROCM) reaction involving cyclooctene and acrylic acid. This reaction is typically catalyzed by a ruthenium-based catalyst and conducted at high substrate concentrations . The resulting unsaturated dicarboxylic acid is then hydrated in a subsequent reaction step to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar metathesis reactions, leveraging the scalability of these processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dodeca-2,10-diene-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dodeca-2,10-diene-1,12-dione.
Reduction: Formation of dodecane-1,12-diol.
Substitution: Formation of dodeca-2,10-diene-1,12-diyl ethers or esters.
Scientific Research Applications
Dodeca-2,10-diene-1,12-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and high-performance materials.
Mechanism of Action
The mechanism of action of dodeca-2,10-diene-1,12-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the double bonds can participate in addition reactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Cyclooctadiene: A cyclic diene with two double bonds.
Uniqueness
Dodeca-2,10-diene-1,12-diol is unique due to its linear structure with terminal hydroxyl groups and internal double bonds. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other dienes .
Properties
CAS No. |
72312-54-0 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
dodeca-2,10-diene-1,12-diol |
InChI |
InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2 |
InChI Key |
HPABSAOLGBMKCM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CCO)CCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















